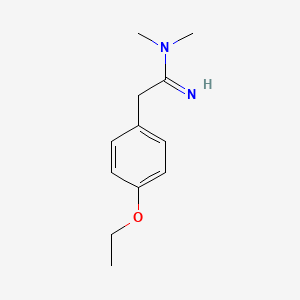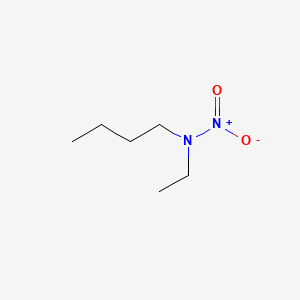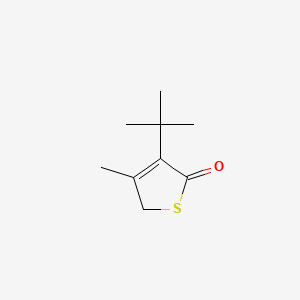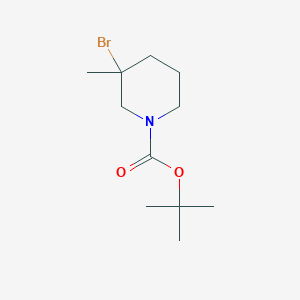
tert-Butyl 3-bromo-3-methylpiperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-bromo-3-methylpiperidine-1-carboxylate is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a bromine atom, and a methyl group attached to the piperidine ring. It is commonly used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
tert-Butyl 3-bromo-3-methylpiperidine-1-carboxylate can be synthesized through several synthetic routes. One common method involves the bromination of tert-butyl 3-methylpiperidine-1-carboxylate using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or column chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 3-bromo-3-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form tert-butyl 3-methylpiperidine-1-carboxylate.
Oxidation Reactions: Oxidation can lead to the formation of corresponding ketones or aldehydes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in solvents like ether or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include tert-butyl 3-azido-3-methylpiperidine-1-carboxylate, tert-butyl 3-thio-3-methylpiperidine-1-carboxylate, and tert-butyl 3-alkoxy-3-methylpiperidine-1-carboxylate.
Reduction Reactions: The major product is tert-butyl 3-methylpiperidine-1-carboxylate.
Oxidation Reactions: Products include tert-butyl 3-oxo-3-methylpiperidine-1-carboxylate and tert-butyl 3-formyl-3-methylpiperidine-1-carboxylate.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 3-bromo-3-methylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of tert-butyl 3-bromo-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The bromine atom can act as a leaving group, allowing the compound to participate in nucleophilic substitution reactions. This property makes it useful in the synthesis of various biologically active molecules. The tert-butyl ester group provides stability and lipophilicity, enhancing the compound’s ability to interact with biological membranes and proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 3-methylpiperidine-1-carboxylate
- tert-Butyl 3-azido-3-methylpiperidine-1-carboxylate
- tert-Butyl 3-thio-3-methylpiperidine-1-carboxylate
- tert-Butyl 3-alkoxy-3-methylpiperidine-1-carboxylate
Uniqueness
tert-Butyl 3-bromo-3-methylpiperidine-1-carboxylate is unique due to the presence of the bromine atom, which makes it highly reactive in substitution reactionsAdditionally, the tert-butyl ester group provides stability and enhances the compound’s lipophilicity, making it suitable for use in biological and medicinal applications .
Eigenschaften
Molekularformel |
C11H20BrNO2 |
|---|---|
Molekulargewicht |
278.19 g/mol |
IUPAC-Name |
tert-butyl 3-bromo-3-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C11H20BrNO2/c1-10(2,3)15-9(14)13-7-5-6-11(4,12)8-13/h5-8H2,1-4H3 |
InChI-Schlüssel |
IQDWGZQAKOFDEC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCN(C1)C(=O)OC(C)(C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


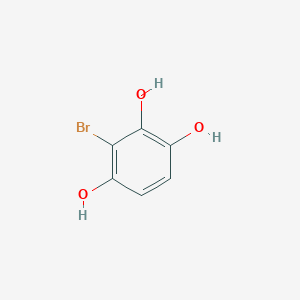
![Bicyclo[3.3.2]decan-2-one](/img/structure/B13947999.png)

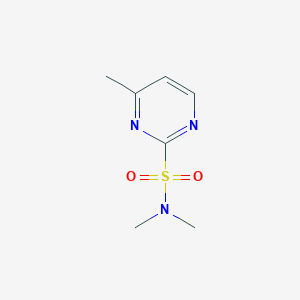
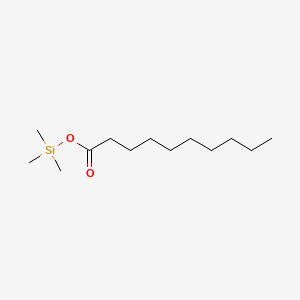

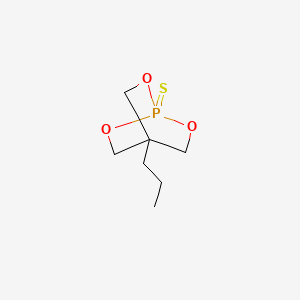

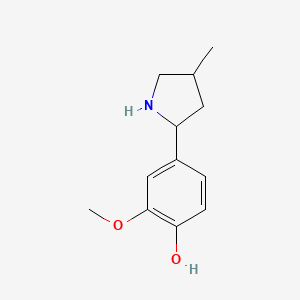
![4,6-Methanofuro[3,2-d]pyrimidine](/img/structure/B13948037.png)
![(S)-3-(pyrrolidin-3-yl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13948040.png)
